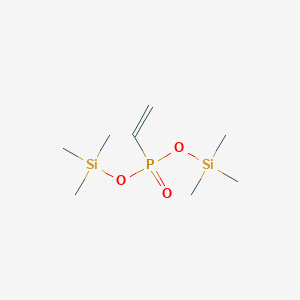
Chlorure d'iodoacétyle
Vue d'ensemble
Description
Iodoacetyl chloride is an organic compound with the chemical formula C2H2ClIO. It is a clear dark red to black liquid that is highly reactive and used primarily in biochemical research. The compound is known for its ability to react with various nucleophiles, making it a valuable reagent in organic synthesis and chemical biology.
Applications De Recherche Scientifique
Iodoacetyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Biochemistry: It is used to modify proteins and peptides by reacting with thiol groups, allowing for the study of protein structure and function.
Organic Synthesis:
Medicinal Chemistry: It is used in the synthesis of bioactive compounds and drug development.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
Target of Action
Iodoacetyl chloride is primarily used for biochemical research purposes . It is known to react specifically with free sulfhydryl groups, such as those found in cysteine residues of peptides and proteins . This makes it a valuable tool for the modification and study of these biomolecules.
Mode of Action
The mode of action of iodoacetyl chloride involves the formation of a covalent bond with the sulfhydryl group of cysteine residues . This reaction results in the addition of an iodoacetyl group to the cysteine, altering its chemical properties. The resulting modification can influence the activity, structure, and function of the peptide or protein.
Result of Action
The result of iodoacetyl chloride’s action is the modification of cysteine residues in peptides and proteins. This can have a variety of effects, depending on the specific protein or peptide and its role in cellular processes. For example, modification of a protein could alter its activity, disrupt its interactions with other molecules, or change its stability .
Action Environment
Iodoacetyl chloride is sensitive to moisture and light . Therefore, its action, efficacy, and stability can be influenced by environmental factors such as humidity and exposure to light. It is recommended to store iodoacetyl chloride in a dry, well-ventilated place, away from light . Furthermore, it is incompatible with strong oxidizing agents, strong bases, and strong reducing agents, and it reacts with water .
Analyse Biochimique
Molecular Mechanism
It is known to react with water , suggesting that it may undergo various chemical reactions within the cellular environment
Temporal Effects in Laboratory Settings
Iodoacetyl chloride is sensitive to moisture and light, and it reacts with water Therefore, its effects over time in laboratory settings may be influenced by these factors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iodoacetyl chloride can be synthesized through the chlorination of iodoacetic acid. One common method involves the reaction of iodoacetic acid with thionyl chloride in ethyl acetate at room temperature for 24 hours. This reaction yields iodoacetyl chloride with a high degree of purity .
Industrial Production Methods: Industrial production of iodoacetyl chloride typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides.
Analyse Des Réactions Chimiques
Types of Reactions: Iodoacetyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding iodoacetamides, iodoacetates, and iodoacetothioesters.
Hydrolysis: In the presence of water, iodoacetyl chloride hydrolyzes to form iodoacetic acid and hydrochloric acid.
Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Ethyl acetate, dichloromethane, and other non-aqueous solvents.
Conditions: Reactions are typically carried out at room temperature under anhydrous conditions to prevent hydrolysis.
Major Products:
Iodoacetamides: Formed from the reaction with amines.
Iodoacetates: Formed from the reaction with alcohols.
Iodoacetothioesters: Formed from the reaction with thiols.
Comparaison Avec Des Composés Similaires
Chloroacetyl chloride: Similar in structure but contains a chlorine atom instead of an iodine atom.
Bromoacetyl chloride: Contains a bromine atom instead of an iodine atom.
Fluoroacetyl chloride: Contains a fluorine atom instead of an iodine atom.
Comparison: Iodoacetyl chloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and fluoro counterparts. The larger size and higher atomic weight of iodine make iodoacetyl chloride more reactive and suitable for specific applications in organic synthesis and biochemical research.
Propriétés
IUPAC Name |
2-iodoacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClIO/c3-2(5)1-4/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVMPWANOMFSPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958985 | |
| Record name | Iodoacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38020-81-4 | |
| Record name | Iodoacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38020-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodoacetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038020814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodoacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodoacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was iodoacetyl chloride utilized in the study on anti-GBM nephritis?
A: In the study, researchers aimed to understand the mechanisms of tissue injury in anti-GBM nephritis []. They developed an in vitro system using iodoacetyl chloride to create a conjugate of collagenase-digested GBM (CGBM) and Fab' specific for chicken red blood cells (CRBC). This conjugation strategy allowed researchers to study antibody-dependent cellular cytotoxicity and chemiluminescence, ultimately contributing to a better understanding of how immune cells might cause damage in anti-GBM nephritis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![trans-6-Methyl-4-ethylamino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide](/img/structure/B104708.png)


